![molecular formula C9H5NO4S B1316772 7-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 90407-22-0](/img/structure/B1316772.png)
7-Nitrobenzo[b]thiophene-2-carboxylic acid
Overview
Description
7-Nitrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core with a nitro group at the 7-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitrobenzo[b]thiophene-2-carboxylic acid typically involves the nitration of benzo[b]thiophene derivatives. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature, followed by hydrolysis with potassium hydroxide to yield the desired carboxylic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Nitrobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups at specific positions.
Halogenation: Addition of halogen atoms.
Amination: Introduction of amino groups.
Common Reagents and Conditions:
Nitration: Fuming nitric acid and acetic acid mixtures at elevated temperatures (60-70°C) are commonly used.
Halogenation: Halogenating agents such as bromine or chlorine in the presence of catalysts.
Amination: Aminating agents like ammonia or amines under suitable conditions.
Major Products: The major products formed from these reactions include various nitro, halo, and amino derivatives of benzo[b]thiophene, which can be further utilized in synthetic applications .
Scientific Research Applications
7-Nitrobenzo[b]thiophene-2-carboxylic acid finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing kinase inhibitors and other therapeutic agents.
Industry: Utilized in material science for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-nitrobenzo[b]thiophene-2-carboxylic acid in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and thereby exerting anticancer effects . The pathways involved often include disruption of cell signaling and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Nitrobenzo[b]thiophene-2-carboxylic acid: Similar structure but with the nitro group at the 3-position, leading to distinct properties and applications.
Uniqueness: 7-Nitrobenzo[b]thiophene-2-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct electronic and steric properties. These features make it a valuable compound for targeted synthesis and specialized applications in various scientific fields .
Properties
IUPAC Name |
7-nitro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4S/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUCCKMJARLWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80523686 | |
| Record name | 7-Nitro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80523686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90407-22-0 | |
| Record name | 7-Nitro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80523686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
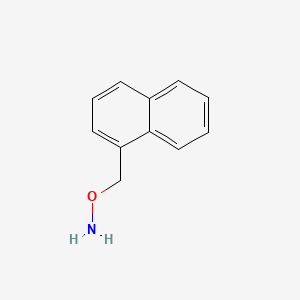
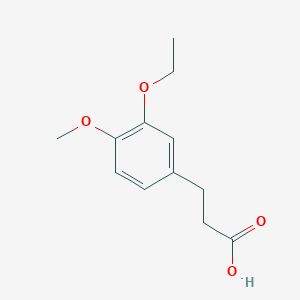
![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

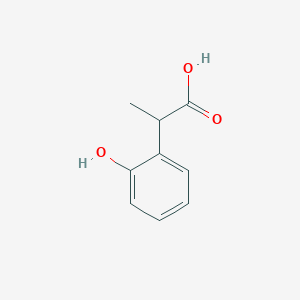
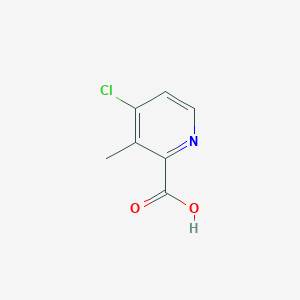
![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)
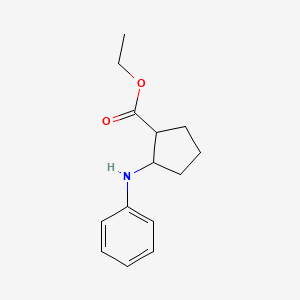


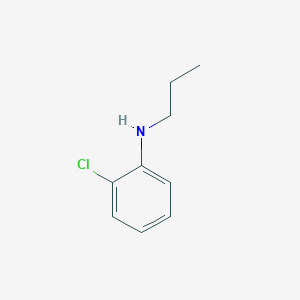
![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

